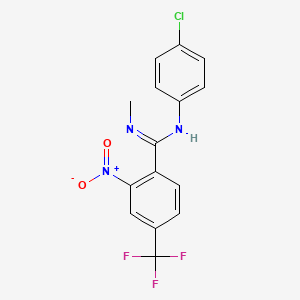

N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3O2/c1-20-14(21-11-5-3-10(16)4-6-11)12-7-2-9(15(17,18)19)8-13(12)22(23)24/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWHGNQPCBWHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the formation of the carboximidamide group through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substituent arrangement distinguishes it from structurally related molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing Groups: The 2-nitro and 4-trifluoromethyl groups in the target compound mirror substituents in herbicides like acifluorfen and halosafen, which disrupt plant enzyme systems . In contrast, the 5-(trifluoromethyl)-1,2,3-triazole analog exhibits antitumor activity, highlighting how trifluoromethyl placement modulates bioactivity .

Chlorophenyl Motif :

- The 4-chlorophenyl group is shared with 3-chloro-N-phenyl-phthalimide (polyimide precursor) and antitumor triazoles. Its role varies: in phthalimides, it aids polymerization , while in triazoles, it enhances target binding (e.g., c-Met kinase inhibition) .

Carboximidamide vs. Carboxylic Acid/Amide :

- The carboximidamide group (N-methyl-substituted) differs from the carboxylic acid in the triazole compound or the sulfonamide in halosafen . This may alter solubility, stability, and receptor interactions.

Biological Activity :

- Antitumor triazoles and herbicides share nitro/trifluoromethyl groups but differ in core scaffolds. The target compound’s benzenecarboximidamide backbone may favor agrochemical applications due to structural similarity to acifluorfen.

Research Findings and Implications

- Synthetic Challenges : Like 3-chloro-N-phenyl-phthalimide, high-purity synthesis of the target compound is likely critical for functional performance, as impurities can derail polymerization or bioactivity .

- Structure-Activity Relationships (SAR): Nitro Group Position: Ortho-nitro substitution (as in the target compound) is less common in antitumor triazoles (e.g., para-nitro in acifluorfen) but may enhance electrophilicity for herbicide activity . Trifluoromethyl Placement: The 4-CF₃ group in the target compound aligns with acifluorfen’s 4-CF₃-phenoxy group, a key moiety for herbicidal action .

Biological Activity

N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide, also known as a benzenecarboximidamide derivative, has garnered attention in recent years for its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 357.71 g/mol, exhibits potential therapeutic applications in various fields, including antibacterial, anticancer, anti-inflammatory, and antituberculosis activities.

The compound's structure features a trifluoromethyl group that enhances lipophilicity, facilitating cellular uptake. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl moiety is also significant for its participation in nucleophilic substitution reactions, which may contribute to its biological activities .

Antibacterial Activity

Recent studies indicate that this compound demonstrates notable antibacterial properties. It has shown effectiveness against several bacterial strains, including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. faecalis | 29 |

| P. aeruginosa | 24 |

| S. typhi | 30 |

| K. pneumoniae | 19 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to pancreatic, prostate, and breast cancer. Notably, derivatives of this compound have been shown to inhibit angiogenesis and alter cancer cell signaling pathways .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Pancreatic Cancer | 3 - 14 |

| Prostate Cancer | 7 - 20 |

| Breast Cancer | 1.50 |

Anti-Inflammatory Activity

In addition to its antibacterial and anticancer effects, the compound exhibits anti-inflammatory properties. It has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. For instance, certain derivatives demonstrated an inhibition efficacy of 89% against IL-6 compared to a standard treatment with dexamethasone .

Antituberculosis Activity

Emerging research highlights the potential antituberculosis activity of this compound. Studies have tested its effectiveness against various strains of Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its use as a therapeutic agent against tuberculosis .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized several derivatives of thiourea which included the benzenecarboximidamide structure. Their findings showed that these compounds had significant antibacterial activity comparable to existing antibiotics .

- Anticancer Mechanisms : Research on the mechanisms of action revealed that the compound induces apoptosis in cancer cells by disrupting their cell cycle progression and increasing LDH enzyme activity levels in treated cells .

- Inflammatory Response Modulation : A comparative study indicated that certain derivatives of the compound exhibited stronger inhibitory effects on TNF-α than traditional anti-inflammatory drugs at similar concentrations .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-methyl-2-nitro-4-(trifluoromethyl)benzenecarboximidamide?

The synthesis typically involves activating a carboxylic acid derivative (e.g., via acyl chloride formation using SOCl₂ or coupling reagents like DCC/HOBt) followed by nucleophilic attack by the amine. For nitro and trifluoromethyl substituents, careful protection/deprotection steps may be required to avoid side reactions. Multi-step protocols often include:

- Step 1: Activation of 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine (as seen in analogous trifluoromethylbenzamide syntheses) .

- Step 2: Sequential nitro group introduction via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

- Step 3: Final coupling with N-methyl-4-chloroaniline using coupling agents .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodology:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., nitro at C2, trifluoromethyl at C4) and confirm imidamide bond formation.

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₅ClF₃N₃O₂: ~394.07) .

- HPLC-PDA: Purity assessment (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What preliminary interaction studies are relevant for this compound?

Initial screens focus on receptor/enzyme binding:

- Fluorescence Quenching Assays: To study interactions with serum proteins (e.g., human serum albumin) .

- Molecular Docking: Preliminary computational modeling of the trifluoromethyl group’s role in hydrophobic pocket interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during imidamide bond formation?

Key Variables:

- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may require strict anhydrous conditions .

- Temperature: Lower temperatures (0–10°C) reduce nitro group decomposition risks .

- Catalyst: Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency . Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for LC-MS analysis .

Q. How should researchers address contradictory data in binding affinity studies?

Case Example: Discrepancies in IC₅₀ values across assays (e.g., enzyme vs. cell-based). Resolution Strategies:

- Orthogonal Assays: Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Buffer Optimization: Adjust ionic strength/pH to mimic physiological conditions .

- Metabolite Screening: Check for off-target interactions using metabolite libraries .

Q. What computational tools are effective for predicting the pharmacokinetic impact of the trifluoromethyl group?

Approach:

- Lipophilicity (LogP): Calculate using software like MarvinSuite or ACD/Labs to assess membrane permeability .

- Metabolic Stability: Use CYP450 isoform docking simulations (e.g., AutoDock Vina) to predict oxidation sites .

- Solubility Prediction: COSMO-RS models to optimize formulation strategies .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Protocol:

- X-ray Diffraction: Single-crystal analysis to confirm nitro group planarity and chlorophenyl ring dihedral angles .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.